ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that features a thienopyridine core structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the piperidine and sulfonyl groups suggests that it may exhibit significant biological activity.
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of action
The sulfonyl group in the compound could potentially act as a bioisostere for a carboxylic acid, amide, or ester group in a biological target, leading to similar binding characteristics. The benzamido group might participate in pi stacking interactions with aromatic amino acids in the binding site of a target protein .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving proteins that have a binding site compatible with its structure .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on factors like its lipophilicity, size, and the presence of functional groups that can undergo metabolic transformations. The presence of the ester group suggests that it could be susceptible to hydrolysis, potentially affecting its stability and distribution .
Result of action
The cellular effects of this compound would depend on its specific biological targets and the nature of its interaction with these targets .
Action environment
Factors like pH, temperature, and the presence of other biomolecules could influence the compound’s stability, solubility, and overall bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the piperidine and sulfonyl groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and esterification agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of solvents, reaction times, and purification methods to ensure the final product meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and may exhibit similar biological activities.
Thienopyridine derivatives: These compounds share the thienopyridine core and may have comparable chemical properties.
Sulfonyl-containing compounds: These compounds contain sulfonyl groups and may have similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
ethyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2/c1-5-34-26(31)23-21-12-14-28(17(2)3)16-22(21)35-25(23)27-24(30)19-8-10-20(11-9-19)36(32,33)29-13-6-7-18(4)15-29/h8-11,17-18H,5-7,12-16H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDQAZIKVYBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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